molecular formula C15H23ClFN3O4S B000218 Ripasudil hydrochloride dihydrate CAS No. 887375-67-9

Ripasudil hydrochloride dihydrate

カタログ番号 B000218
CAS番号: 887375-67-9
分子量: 395.9 g/mol
InChIキー: CMDJNMACGABCKQ-XVSRHIFFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ripasudil hydrochloride dihydrate, marketed under the name Glanatec®, is a Rho kinase inhibitor developed by Kowa Company, Ltd. It was discovered by D. Western Therapeutics Institute, Inc., and has been approved in Japan for the treatment of glaucoma and ocular hypertension. Ripasudil acts by directly targeting the trabecular meshwork, leading to increased outflow through Schlemm's canal, thereby reducing intraocular pressure (IOP) (Garnock-Jones, 2014).

Synthesis Analysis

The specific synthesis process of Ripasudil hydrochloride dihydrate is not detailed in the available literature through the Consensus search. The compound's development focuses on its role as a Rho kinase inhibitor, with its synthesis likely involving complex organic chemistry methodologies tailored to produce this potent inhibitor.

Molecular Structure Analysis

Ripasudil's efficacy can be attributed to its molecular structure, which allows it to effectively inhibit Rho-associated coiled-coil containing protein kinase (ROCK). While the precise molecular structure details are not provided, the mechanism by which Ripasudil functions suggests a structure that facilitates its interaction with ROCK, disrupting actin cytoskeleton dynamics essential for maintaining elevated IOP (Kaneko et al., 2016).

Chemical Reactions and Properties

Ripasudil's chemical properties enable it to interact with and inhibit ROCK activity. This interaction is crucial for its ability to lower IOP by increasing aqueous humor outflow. The compound's chemical reactions primarily involve its binding to the ROCK enzyme, inhibiting its action and thereby affecting the cellular structures within the eye involved in fluid regulation (Kaneko et al., 2016).

科学的研究の応用

  • Treatment of Glaucoma

    • Field : Ophthalmology
    • Application : Ripasudil is used for the treatment of glaucoma, a condition that damages the optic nerve in the eye, often due to high pressure. It’s particularly used when other treatments are ineffective or cannot be administered .
    • Method : Ripasudil is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure .
    • Results : Clinical data from Japan has shown that ripasudil effectively lowers intraocular pressure in various types of glaucoma, including primary open-angle glaucoma, secondary glaucoma, and primary angle-closure glaucoma .
  • Treatment of Ocular Hypertension

    • Field : Ophthalmology
    • Application : Ripasudil is used to treat ocular hypertension, a condition characterized by higher than normal pressure in the eyes .
    • Method : As a ROCK inhibitor, ripasudil decreases intraocular pressure by increasing the outflow of aqueous humor .
    • Results : Studies have shown that ripasudil significantly reduces intraocular pressure in patients with ocular hypertension .
  • Treatment of Diabetic Macular Edema

    • Field : Ophthalmology
    • Application : Ripasudil is being studied for its potential to improve diabetic macular edema (DME), a condition that can cause vision loss in people with diabetes .
    • Method : In vitro studies have been conducted where ripasudil was administered to cells affected by DME .
    • Results : One study found that ripasudil treatment significantly reduced the thickness of the fovea (a part of the eye) from 439 ± 72 μm to 395 ± 62 μm in patients with DME .
  • Treatment of HTLV-1-Associated Uveitis

    • Field : Virology and Ophthalmology
    • Application : Ripasudil has been studied for its potential to treat secondary glaucoma in patients with HTLV-1-associated uveitis (HU), a complication of a viral infection .
    • Method : In vitro studies have been conducted where ripasudil was administered to human trabecular meshwork cells infected with HTLV-1 .
    • Results : The study found that ripasudil treatment changed the cell morphology, reduced the distribution of F-actin and fibronectin, and decreased the levels of certain inflammatory cytokines .
  • Treatment of Corneal Endothelial Dysfunction

    • Field : Ophthalmology
    • Application : Ripasudil has been used in the treatment of corneal endothelial dysfunction, a condition that can lead to corneal edema and vision loss .
    • Method : Ripasudil is administered topically three times a day. It has been shown to have a structural response on the cornea in cases of endothelial dysfunction .
    • Results : In a case series, ripasudil treatment resulted in a reduction in corneal edema . In a study on dogs with corneal endothelial dystrophy, some eyes, particularly those with early disease, showed a favorable response while others progressed during the treatment period .
  • Treatment of Retinal Vein Occlusion

    • Field : Ophthalmology
    • Application : Ripasudil has been studied for its potential to treat retinal vein occlusion (RVO), a condition that can lead to vision loss .
    • Method : In a murine RVO model, ripasudil was administered after retinal vein laser irradiation .
    • Results : Ripasudil significantly prevented deterioration, such as retinal edema, reduced the size of the nonperfusion area, and improved retinal blood flow .
  • Treatment of Age-Related Macular Degeneration (AMD)

    • Field : Ophthalmology
    • Application : Ripasudil has been studied for its potential to treat AMD, a condition that can lead to vision loss in the elderly .
    • Method : In vitro studies have been conducted where ripasudil was administered to retinal pigment epithelium (RPE) cells affected by AMD .
    • Results : The study found that ripasudil treatment alleviated the inflammation of RPE cells by upregulating miR-136-5p, therefore inhibiting the expression of ROCK1, ROCK2, NLRP3, ASC, caspase1, IL-1β and IL-18 .
  • Treatment of Retinitis Pigmentosa

    • Field : Ophthalmology
    • Application : While there is no direct evidence of ripasudil being used to treat retinitis pigmentosa, the drug’s mechanism of action as a ROCK inhibitor suggests potential applicability .
    • Method : Theoretical application would involve administering ripasudil to patients with retinitis pigmentosa, with the aim of slowing the progression of the disease .
    • Results : As of now, there are no known results from clinical trials or studies using ripasudil for the treatment of retinitis pigmentosa .

Safety And Hazards

Ripasudil hydrochloride dihydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Systemic adverse reactions are rare, but allergic reactions should be considered .

将来の方向性

Ripasudil has been proven to be effective in the twice-daily treatment of glaucoma and ocular hypertension . It is currently in studies to be approved for both diabetic retinopathy and diabetic macular oedema . As irreversible damage to the trabecular meshwork would considerably affect efficacy, it may be better to start ripasudil treatment during an early stage of glaucoma .

特性

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDJNMACGABCKQ-XVSRHIFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ripasudil hydrochloride dihydrate

CAS RN

887375-67-9
Record name Ripasudil hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIPASUDIL HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ripasudil hydrochloride dihydrate
Reactant of Route 2
Ripasudil hydrochloride dihydrate
Reactant of Route 3
Ripasudil hydrochloride dihydrate
Reactant of Route 4
Ripasudil hydrochloride dihydrate
Reactant of Route 5
Reactant of Route 5
Ripasudil hydrochloride dihydrate
Reactant of Route 6
Ripasudil hydrochloride dihydrate

Citations

For This Compound
5
Citations
U Schlötzer-Schrehardt, M Zenkel, M Strunz… - American journal of …, 2021 - Elsevier
… dissected into halves and incubated for 24-72 hours in 4 mL of CorneaMax storage medium (Eurobio, Les Ulis, France) without or with a single dose of ripasudil hydrochloride dihydrate …
Number of citations: 42 www.sciencedirect.com
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
Fluoroorganic chemistry has become essential in the evolution of many different but interconnected research fields. These include the development of new materials with a broad range …
Number of citations: 196 pubs.acs.org
M Onda, A Ota, K Ito, T Ono, S Karnan, M Kato… - Cancer …, 2023 - Wiley Online Library
Background Epidermal growth factor receptor (EGFR) is frequently overexpressed in oral squamous cell carcinoma (OSCC), and EGFR‐targeting therapeutics have been widely …
Number of citations: 1 onlinelibrary.wiley.com
L Sun, L Sun, X Li, X Hu, X Wang, T Nie… - Frontiers in Cellular …, 2022 - frontiersin.org
The increasing incidence of tigecycline resistance undoubtedly constitutes a serious threat to global public health. The combination therapies had become the indispensable strategy …
Number of citations: 6 www.frontiersin.org
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
New drugs introduced to the market every year represent privileged structures for particular biological targets. These new chemical entities (NCEs) provide insight into molecular …
Number of citations: 64 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。